molecular formula C14H10ClFN4O B2971966 2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide CAS No. 1436173-59-9

2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide

Cat. No.: B2971966
CAS No.: 1436173-59-9
M. Wt: 304.71
InChI Key: ODAIRXHNZNWNCA-UHFFFAOYSA-N
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Description

2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide (CAS 1436173-59-9) is a synthetic small molecule featuring a benzimidazole core linked to a chloropyridine ring via a carboxamide bridge. This specific structure incorporates key pharmacophores that make it a valuable compound for pharmaceutical and biological research, particularly in the fields of oncology and infectious diseases. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purine nucleotides, allowing it to interact with a wide range of enzymes and receptors (https://pmc.ncbi.nlm.nih.gov/articles/PMC9978992/). This moiety is known to be present in compounds that act as DNA intercalators, topoisomerase inhibitors, and kinase inhibitors (https://pmc.ncbi.nlm.nih.gov/articles/PMC9978992/). Furthermore, fluoro-substituted benzimidazole derivatives have demonstrated significant in vitro antimicrobial activity against a panel of pathogenic microorganisms, including resistant strains (https://pmc.ncbi.nlm.nih.gov/articles/PMC5543573/). The pyridine carboxamide component is also a recognized pharmacophore found in compounds investigated for their potential as anticancer agents (https://patents.google.com/patent/CA2589773A1/en). With a molecular formula of C14H10ClFN4O and a molecular weight of 304.70 (https://m.chemsrc.com/SupplierProduct/1436173-59-9_3536823.html), this molecule serves as a versatile chemical building block for developing new therapeutic agents and probing biological mechanisms. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4O/c15-12-5-8(3-4-17-12)14(21)18-7-13-19-10-2-1-9(16)6-11(10)20-13/h1-6H,7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAIRXHNZNWNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CNC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3)

    Oxidation: Oxidizing agents (e.g., m-CPBA, H2O2)

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4)

    Coupling: Palladium catalysts, boronic acids, bases (e.g., K3PO4)

Major Products

    Substitution: Amino or thio-substituted pyridine derivatives

    Oxidation: Benzimidazole N-oxides

    Reduction: Dihydrobenzimidazoles

    Coupling: Biaryl or aryl-alkene derivatives

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between the target compound and related pyridine carboxamides:

Compound Name Molecular Formula Molecular Weight Key Substituents Hydrogen Bond Donors/Acceptors Potential Application
Target Compound C₁₃H₈ClFN₃O ~276.5 6-fluoro-benzimidazole, chloro-pyridine Donors: 1 (NH), Acceptors: 4 Pharmaceuticals
2-Chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide C₁₇H₁₄ClN₅O 339.79 Dicyano-imidazole, chloro-pyridine Donors: 1 (NH), Acceptors: 6 Agrochemicals/Intermediates
2-Chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide C₁₃H₁₇ClN₂O₂ 268.74 Hydroxy-cyclohexyl, chloro-pyridine Donors: 2 (NH, OH), Acceptors: 3 Drug intermediates
2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide C₁₄H₁₂ClFN₂O₂ 294.71 2-fluorophenyl, hydroxyethyl Donors: 2 (NH, OH), Acceptors: 4 Bioactive molecules

Key Observations

Substituent Effects on Hydrogen Bonding: The target compound’s benzimidazole NH provides one hydrogen bond donor, while the fluorine acts as an electron-withdrawing group, enhancing the acidity of adjacent protons. The dicyano-imidazole analog () lacks aromatic NH donors but has multiple nitrile acceptors, favoring interactions with electron-rich binding pockets .

Aromatic vs. Aliphatic Substituents :

  • The benzimidazole and 2-fluorophenyl groups () enable π-stacking in hydrophobic environments, advantageous for drug-receptor interactions. Conversely, the hydroxycyclohexyl group () introduces steric bulk, which may reduce membrane permeability .

Molecular Weight and Bioavailability: The target compound’s lower molecular weight (~276.5 g/mol) compared to the dicyano-imidazole analog (339.79 g/mol) may favor better absorption and distribution in vivo, aligning with Lipinski’s rule of five .

Fluorine’s Role :

  • The 6-fluoro substitution on the benzimidazole (target) and 2-fluorophenyl group () both enhance electronegativity and metabolic stability. Fluorine’s small size and high electronegativity optimize target binding without significant steric hindrance .

Biological Activity

2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular formula: C13H10ClFN4OC_{13}H_{10}ClFN_4O. Its structure includes a chloro group, a fluorobenzimidazole moiety, and a pyridine carboxamide, which contribute to its biological activity.

Antitumor Activity

Recent studies have shown that derivatives of benzimidazole, including compounds similar to this compound, exhibit potent antitumor activity. For instance:

  • Compound 81c , structurally related, significantly inhibited HCT116 tumor growth in mouse models, demonstrating its potential as a clinical candidate for cancer therapy .

Table 1: Antitumor Activity of Related Compounds

CompoundTargetIC50 (nM)
81aPLK4<10
82aPim-10.4
82aPim-21.1
82aPim-30.4

The mechanism through which these compounds exert their antitumor effects typically involves the inhibition of critical kinases involved in cell proliferation and survival. For example, inhibitors targeting the PLK4 kinase have been shown to disrupt mitotic processes, leading to apoptosis in cancer cells .

Anti-inflammatory Activity

Compounds containing the benzimidazole structure have also been noted for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as IL-1β and COX-2, suggesting potential applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity of Benzimidazole Derivatives

CompoundActivity TypeIC50 (µM)
Compound AIL-1β Inhibition<5
Compound BCOX-2 Inhibition<10

Antiviral Activity

Emerging data suggest that similar compounds may possess antiviral properties. For instance, some benzimidazole derivatives have demonstrated effectiveness against various viruses by inhibiting viral replication mechanisms .

Case Studies

One notable case study involved the evaluation of a related benzimidazole derivative in a clinical setting for patients with advanced melanoma. The compound was well tolerated and showed promising antitumor activity, indicating its potential as a therapeutic agent in oncology .

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